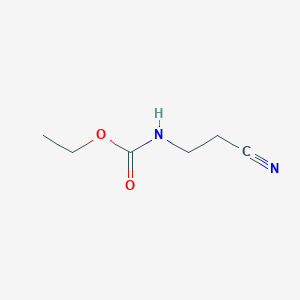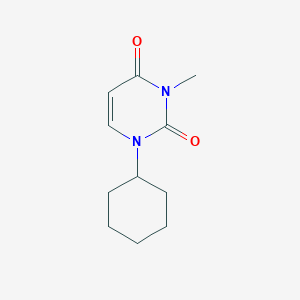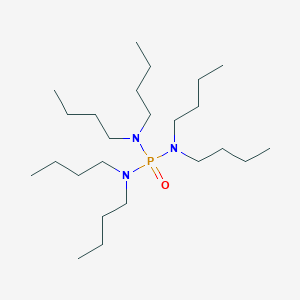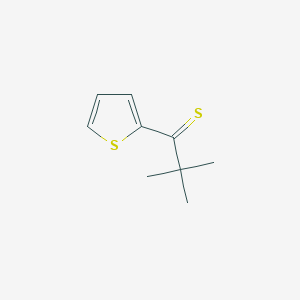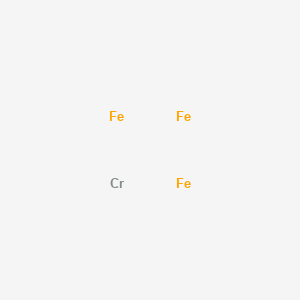
Chromium;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium and iron are two essential elements in the periodic table, known for their significant roles in various industrial and biological processes. Chromium is a lustrous, hard, and brittle transition metal with the atomic number 24, while iron is a metal in the first transition series and is the most common element on Earth by mass . When combined, chromium and iron form various alloys, such as stainless steel, which are highly valued for their strength, corrosion resistance, and other desirable properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium-iron alloys typically involves the reduction of chromite ore (FeCr₂O₄) using carbon or silicon in a high-temperature furnace. The reaction conditions include temperatures ranging from 1500°C to 1600°C . The process can be summarized as follows:
[ \text{FeCr}_2\text{O}_4 + 4\text{C} \rightarrow \text{Fe} + 2\text{Cr} + 4\text{CO} ]
Industrial Production Methods
Industrial production of chromium-iron alloys, such as ferrochrome, involves smelting chromite ore in an electric arc furnace. The process includes the following steps :
Crushing and Grinding: The chromite ore is crushed and ground to enhance its surface area.
Reduction: The ground ore is mixed with carbon and heated in an electric arc furnace to reduce the chromium and iron oxides to their metallic forms.
Refining: The molten metal is refined to remove impurities and achieve the desired composition.
化学反应分析
Types of Reactions
Chromium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
-
Oxidation: : Chromium and iron can be oxidized to form their respective oxides. For example: [ 4\text{Cr} + 3\text{O}_2 \rightarrow 2\text{Cr}_2\text{O}_3 ] [ 4\text{Fe} + 3\text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 ]
-
Reduction: : Chromium and iron oxides can be reduced using carbon or hydrogen: [ \text{Cr}_2\text{O}_3 + 3\text{C} \rightarrow 2\text{Cr} + 3\text{CO} ] [ \text{Fe}_2\text{O}_3 + 3\text{H}_2 \rightarrow 2\text{Fe} + 3\text{H}_2\text{O} ]
-
Substitution: : Chromium and iron can form various substitution compounds with other elements, such as forming alloys with nickel or manganese.
Common Reagents and Conditions
Common reagents used in these reactions include carbon, hydrogen, and various acids and bases. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include chromium and iron oxides, ferrochrome, and various chromium-iron alloys. These products are used in a wide range of applications, from stainless steel production to catalysts in chemical reactions .
科学研究应用
Chromium-iron compounds have numerous scientific research applications across various fields :
Chemistry: Chromium-iron alloys are used as catalysts in various chemical reactions, including the production of synthetic fuels and the reduction of nitrogen oxides in exhaust gases.
Biology: Chromium is an essential trace element in the human diet, playing a role in glucose metabolism. Iron is crucial for oxygen transport in the blood as a component of hemoglobin.
Medicine: Chromium supplements are used to manage blood sugar levels in diabetic patients. Iron supplements are used to treat anemia.
Industry: Chromium-iron alloys are used in the production of stainless steel, which is widely used in construction, automotive, and aerospace industries due to its strength and corrosion resistance.
作用机制
The mechanism of action of chromium and iron compounds involves their interaction with various molecular targets and pathways :
Chromium: Chromium (III) enhances insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells. It also acts on the beta subunit of mitochondrial ATP synthase, influencing cellular energy production.
Iron: Iron is essential for the production of hemoglobin, which transports oxygen in the blood. It also plays a role in various enzymatic reactions involved in energy production and DNA synthesis.
相似化合物的比较
Chromium and iron can be compared with other transition metals, such as nickel and manganese, which also form important alloys and have significant industrial applications :
Nickel: Like chromium, nickel is used to produce stainless steel and other corrosion-resistant alloys. nickel alloys are often more expensive and have different mechanical properties.
Manganese: Manganese is used in steel production to improve hardness and strength. It also forms various oxides and compounds with unique catalytic properties.
Chromium-iron alloys are unique due to their combination of high strength, corrosion resistance, and cost-effectiveness, making them indispensable in many industrial applications .
属性
CAS 编号 |
12017-85-5 |
|---|---|
分子式 |
CrFe3 |
分子量 |
219.53 g/mol |
IUPAC 名称 |
chromium;iron |
InChI |
InChI=1S/Cr.3Fe |
InChI 键 |
OEWHVORYNNKPEZ-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Fe].[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




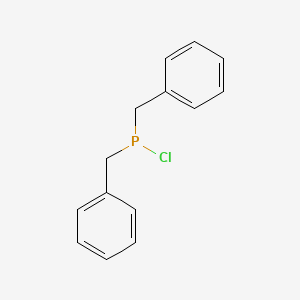
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
